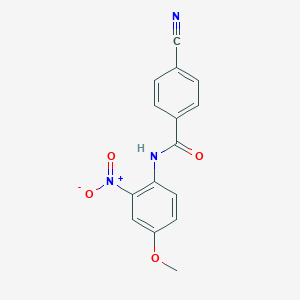

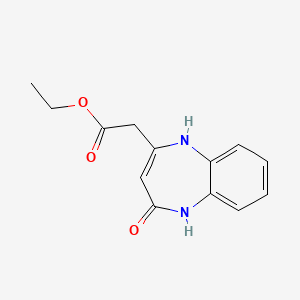

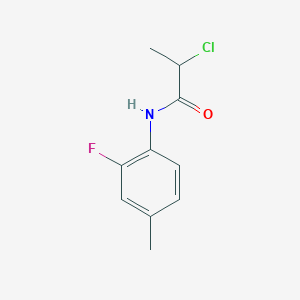

4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Synthesis and Application in Cancer Research

Synthesis of Gefitinib : 4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide has been used in the synthesis of Gefitinib, a notable anticancer drug. The process involves multiple stages, including transfer hydrogenation catalyzed by Pd/C and the Dimroth rearrangement, leading to an overall yield of about 66% (Jin et al., 2005).

Corrosion Inhibition and Surface Protection

Corrosion Inhibition Studies : The compound's derivatives, particularly those with electron-withdrawing and electron-releasing substituents, have been studied for their corrosion inhibition effects on mild steel in acidic environments. Experimental and computational studies indicated that certain substituents enhance inhibition efficiency, with potential applications in protecting metal surfaces in industrial settings (Mishra et al., 2018).

Liquid Crystal Research

Liquid Crystal Mixtures : The compound and its derivatives have been involved in studies exploring the phase behavior of liquid crystal mixtures. Research on eutectic binary, ternary, and quaternary mixtures involving enantiotropic cyano and nitro derivatives has helped understand the thermodynamics and molecular interactions within such systems, which are crucial for designing advanced display technologies (Nessim, 2000).

Detection and Sensing Applications

Cyanide Detection : Structurally simple N-nitrophenyl benzamide derivatives, related to this compound, have been developed as chemosensors for cyanide in aqueous environments. These compounds leverage cyanide's strong affinity toward the acyl carbonyl carbon, offering practical systems for monitoring CN− concentrations in various samples (Sun, Wang, & Guo, 2009).

Medicinal Chemistry

Antiplatelet Agents : Derivatives of this compound have been synthesized and evaluated for their antiplatelet aggregation activities. These compounds exhibit potential as safer and more effective antiplatelet agents, providing a new avenue for therapeutic intervention in conditions like thrombosis (Liu et al., 2019).

Propriétés

IUPAC Name |

4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4/c1-22-12-6-7-13(14(8-12)18(20)21)17-15(19)11-4-2-10(9-16)3-5-11/h2-8H,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVRRAVGSFTPSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2367456.png)

![2-Tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2367457.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide](/img/structure/B2367470.png)

![2-Chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]propanamide](/img/structure/B2367476.png)

![2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2367478.png)